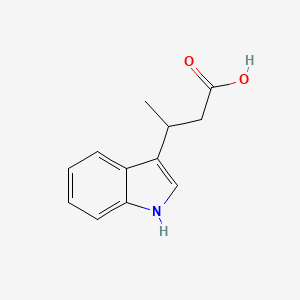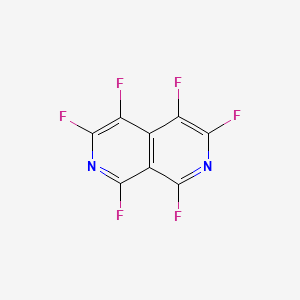
3-(1H-Indol-3-yl)butansäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)butanoic acid has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
3-(1H-indol-3-yl)butanoic acid, also known as indole-3-butyric acid (IBA), is a member of the auxin family of plant hormones . It primarily targets multiple receptors in plants and binds with high affinity . It has been found to interact with Beta-2-microglobulin, T-cell receptor alpha chain C region, T-cell receptor beta-1 chain C region, and Aromatic-amino-acid aminotransferase .
Mode of Action
The compound interacts with its targets, leading to a variety of biological responses. It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and basic auxin natively occurring and functioning in plants . IAA generates the majority of auxin effects in intact plants, making it the most potent native auxin .
Biochemical Pathways
The biochemical pathways affected by 3-(1H-indol-3-yl)butanoic acid are primarily related to plant growth and development. As a precursor to IAA, it plays a crucial role in the auxin signaling pathway . This pathway is essential for various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism.
Pharmacokinetics
As a plant hormone, it is likely to be synthesized in plant tissues where it is needed and degraded after it has fulfilled its function .
Result of Action
The action of 3-(1H-indol-3-yl)butanoic acid results in a wide range of effects at the molecular and cellular levels. These include promoting cell division and elongation, influencing tissue differentiation, and regulating gene expression .
Action Environment
The action, efficacy, and stability of 3-(1H-indol-3-yl)butanoic acid can be influenced by various environmental factors. For instance, light, temperature, and pH can affect the synthesis, degradation, and activity of auxins . Therefore, these factors should be considered when studying the effects of this compound.
Biochemische Analyse
Biochemical Properties
3-(1H-indol-3-yl)butanoic acid is a vital plant growth regulator that interacts with various enzymes, proteins, and other biomolecules. It is thought to be a precursor of indole-3-acetic acid, the most abundant and basic auxin naturally occurring in plants . This conversion suggests that 3-(1H-indol-3-yl)butanoic acid serves as a storage sink for indole-3-acetic acid in plants . The compound’s interactions with enzymes involved in β-oxidation of fatty acids are crucial for its conversion and subsequent biological activity .
Cellular Effects
3-(1H-indol-3-yl)butanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an auxin, it promotes cell elongation, division, and differentiation in plant tissues . The compound’s role in root induction and formation is particularly notable, as it stimulates the development of root structures from plant cuttings . This effect is mediated through its impact on gene expression and signaling pathways that regulate root growth and development .
Molecular Mechanism
The molecular mechanism of 3-(1H-indol-3-yl)butanoic acid involves its conversion to indole-3-acetic acid through a process similar to β-oxidation of fatty acids . This conversion allows the compound to function as a storage form of indole-3-acetic acid, which is then released to exert its effects on plant growth and development . The binding interactions with enzymes involved in this conversion are critical for its activity. Additionally, 3-(1H-indol-3-yl)butanoic acid may interact with specific receptors and proteins that mediate its effects on gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-indol-3-yl)butanoic acid can change over time due to its stability and degradation. The compound is typically dissolved in alcohol for use in plant rooting, and the solution should be stored in a cool, dark place to maintain its efficacy . Over time, the stability of the compound can affect its long-term impact on cellular function. Studies have shown that 3-(1H-indol-3-yl)butanoic acid remains effective in promoting root formation when stored and used under optimal conditions .
Dosage Effects in Animal Models
The effects of 3-(1H-indol-3-yl)butanoic acid vary with different dosages in plant tissue culture media. Concentrations typically range from 0.1 to 10 mg/L, depending on the plant species and desired outcomes . Higher concentrations may lead to toxic or adverse effects, while optimal dosages promote robust root growth and development
Metabolic Pathways
3-(1H-indol-3-yl)butanoic acid is involved in metabolic pathways related to auxin biosynthesis and metabolism. It is converted to indole-3-acetic acid through a process similar to β-oxidation of fatty acids . This conversion involves enzymes and cofactors that facilitate the transformation and subsequent biological activity of the compound. The metabolic pathways of 3-(1H-indol-3-yl)butanoic acid are essential for its role as a plant growth regulator and its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(1H-indol-3-yl)butanoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in plant tissues . The compound’s transport mechanisms are crucial for its effective distribution and function as a plant hormone. Understanding these transport processes provides insights into its role in regulating plant growth and development .
Subcellular Localization
The subcellular localization of 3-(1H-indol-3-yl)butanoic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 3-(1H-indol-3-yl)butanoic acid exerts its effects in the appropriate cellular context, contributing to its role as a plant growth regulator .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)butanoic acid can be achieved through various methods. One common laboratory method involves the reaction of indole with potassium hydroxide and poly oxalic acid in the presence of dried tetrahydronaphthalene and γ-butyrolactone under reflux conditions . Another method includes a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .
Industrial Production Methods
In industrial settings, 3-(1H-indol-3-yl)butanoic acid is typically produced by dissolving it in 75% or purer alcohol to create a solution of between 10,000 and 50,000 ppm. This solution is then diluted with distilled water to the desired concentration .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetic acid.
Reduction: It can be reduced to form indole-3-butanol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like hydrazine for substitution .
Major Products
The major products formed from these reactions include indole-3-acetic acid, indole-3-butanol, and various indole derivatives .
Vergleich Mit ähnlichen Verbindungen
3-(1H-indol-3-yl)butanoic acid is similar to other indole derivatives such as:
Indole-3-acetic acid: Another plant hormone in the auxin family, but more abundant and potent.
Indole-3-propionic acid: A compound with antioxidant properties and potential therapeutic applications.
Uniqueness
What sets 3-(1H-indol-3-yl)butanoic acid apart is its specific role in promoting root formation in plant cuttings, making it a valuable tool in horticulture and plant tissue culture .
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTJMKYSKNYTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297929 | |
| Record name | 3-(1H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-20-8 | |
| Record name | 3569-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)






